molecular formula C9H12ClNO2 B8772031 3-(3-Chlorophenoxy)-2-hydroxypropylamine

3-(3-Chlorophenoxy)-2-hydroxypropylamine

Cat. No.: B8772031
M. Wt: 201.65 g/mol
InChI Key: LQRSQJAUAGOEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenoxy)-2-hydroxypropylamine (C₉H₁₂ClNO) is a secondary amine derivative featuring a 3-chlorophenoxy group attached to a propane backbone with a hydroxyl group at the second carbon (C2) and an amine group at the terminal position. Its average molecular mass is 185.651 g/mol, and it is structurally characterized by the combination of a polar hydroxyl group, a moderately lipophilic chlorophenoxy moiety, and a primary amine .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

1-amino-3-(3-chlorophenoxy)propan-2-ol

InChI

InChI=1S/C9H12ClNO2/c10-7-2-1-3-9(4-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2

InChI Key

LQRSQJAUAGOEAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(CN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Molecular Structure and Functional Group Variations

Key Compounds Analyzed :

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3-chlorophenoxy)propan-2-ol () Structure: Incorporates a benzimidazolyl ring system and a 3-chlorophenoxy group. Molecular Weight: 408 g/mol (m/z=408).

Methoxisopropamine Hydrochloride () Structure: Contains a 3-methoxyphenyl group, an isopropylamino group, and a cyclohexanone backbone. Molecular Weight: 297.8 g/mol. Key Differences: The methoxy group (electron-donating) contrasts with the chloro substituent (electron-withdrawing) in the target compound, altering electronic properties and solubility. The cyclohexanone ring increases rigidity, which may affect pharmacokinetics .

N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine () Structure: Features a cyclopropane ring attached to the amine group. Molecular Weight: 225.71 g/mol.

(3-Chlorophenyl)methylamine ()

  • Structure : A benzylamine derivative with a branched alkyl chain.
  • Molecular Weight : 197.70 g/mol.
  • Key Differences : Lacks the hydroxyl group and propane backbone, reducing polarity and possibly metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Solubility Profile
3-(3-Chlorophenoxy)-2-hydroxypropylamine 185.65 -OH, -NH₂, 3-ClPhO- ~1.2 (moderate) Moderate aqueous solubility
Methoxisopropamine HCl 297.8 -OCH₃, cyclohexanone, -NH- ~2.5 Low (crystalline solid)
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine 225.71 Cyclopropane, -NH- ~2.8 High lipophilicity
3-(3-Chlorophenoxy)benzaldehyde 232.67 -CHO, 3-ClPhO- ~3.0 Low (aldehyde reactivity)

Notes:

  • The hydroxyl group in the target compound improves aqueous solubility compared to analogs like Methoxisopropamine or benzaldehyde derivatives .
  • Cyclopropane-containing analogs exhibit higher logP values, suggesting better membrane permeability .

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